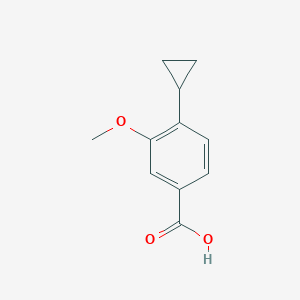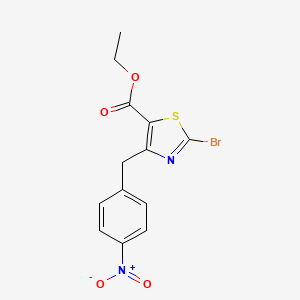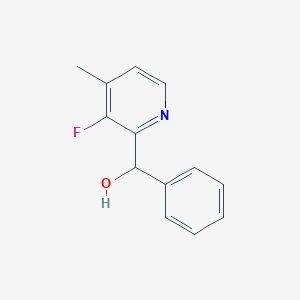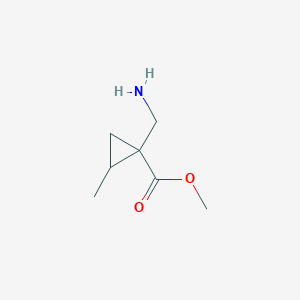
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid: . It belongs to the class of amino acids and derivatives.
Vorbereitungsmethoden
Synthetic Routes: The synthetic route for this compound involves the following steps:
Protection of Fluorene Amine: The fluorene amine is protected by reacting it with an appropriate protecting group (such as methoxycarbonyl) to form the fluorene amine derivative.
Introduction of Cyclopentenyl Group: The protected fluorene amine is then reacted with cyclopentenyl bromide or another suitable cyclopentenyl derivative to introduce the cyclopentenyl group.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions may occur at the cyclopentenyl or fluorene moieties.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) can be used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Detailed analysis would require experimental data.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to amino acids and their derivatives.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds, the uniqueness of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid lies in its specific combination of fluorene, cyclopentenyl, and amino acid moieties.
For similar compounds, consider (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid and (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid .
Eigenschaften
Molekularformel |
C23H23NO4 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
2-[cyclopent-2-en-1-yl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C23H23NO4/c1-15(22(25)26)24(16-8-2-3-9-16)23(27)28-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2,4-8,10-13,15-16,21H,3,9,14H2,1H3,(H,25,26) |
InChI-Schlüssel |
SLKPQZHHLWWSAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N(C1CCC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B13080888.png)
![2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)





![1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080935.png)


![methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13080967.png)



